Product packaging for 6-Methoxyquinoline-7-carbaldehyde(Cat. No.:)

6-Methoxyquinoline-7-carbaldehyde

Cat. No.: B8470765
M. Wt: 187.19 g/mol
InChI Key: RSQGKFYVHGKXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyquinoline-7-carbaldehyde is a versatile quinoline derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Quinoline carbaldehydes are key precursors in the construction of more complex molecules, particularly in the synthesis of compounds with potential biological activities . The reactive aldehyde group allows for further functionalization, making this compound a crucial starting material for developing novel quinolone derivatives, which are a significant class of synthetic antibiotics and pharmacophores . Research into similar methoxy-substituted quinoline carbaldehydes has shown their utility in studying radical scavenging (antioxidant) properties . Furthermore, quinoline derivatives are extensively investigated for a broad spectrum of biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties . The molecular structure of related compounds has been confirmed through techniques such as X-ray crystallography, revealing details about planarity and intermolecular interactions that can inform drug design . This product is intended for research purposes as a chemical scaffold. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All chemicals should be handled by qualified and trained laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B8470765 6-Methoxyquinoline-7-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methoxyquinoline-7-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-6-8-3-2-4-12-10(8)5-9(11)7-13/h2-7H,1H3

InChI Key

RSQGKFYVHGKXBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)C=O

Origin of Product

United States

Reactivity and Synthetic Applications of 6 Methoxyquinoline 7 Carbaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde moiety of 6-Methoxyquinoline-7-carbaldehyde is amenable to a range of chemical transformations, including condensations, reductions, and oxidations, making it a valuable precursor in organic synthesis.

Formation of Schiff Bases via Condensation with Amines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by either acid or base and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. researchgate.netresearchgate.netajrconline.org The general stability of the resulting Schiff base is influenced by the nature of the substituent on the nitrogen atom, with aryl substituents generally conferring greater stability. researchgate.net

While specific studies on this compound are not extensively documented, the synthesis of Schiff bases from various quinolinecarbaldehydes is a well-established protocol. mdpi.com For instance, a general procedure involves reacting the quinolinecarbaldehyde with a primary amine, such as 2,6-diisopropylbenzenamine, to produce the corresponding imine in high yield. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography, and the resulting Schiff bases can be characterized by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. researchgate.netresearchgate.netmdpi.com

Table 1: General Reaction for Schiff Base Formation

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)(E)-N-((6-methoxyquinolin-7-yl)methylene)alkanamine or -aniline

Knoevenagel Condensation and Other Carbonyl Addition Reactions

This compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This reaction is a nucleophilic addition to the carbonyl group followed by a dehydration, resulting in the formation of a new carbon-carbon double bond. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine-functionalized framework. wikipedia.orgnih.gov

The product of the Knoevenagel condensation of this compound with malononitrile would be 2-((6-methoxyquinolin-7-yl)methylene)malononitrile. These reactions are often carried out in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and a carboxylic acid as the active methylene component, leads to a decarboxylated product. wikipedia.org

Reduction Reactions to Form Hydroxymethyl Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (6-methoxyquinolin-7-yl)methanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

While direct literature on the reduction of this compound is scarce, the reduction of a related compound, 6-methoxy-2-arylquinoline-4-carboxylic acid, to the corresponding methanol derivative using the more powerful reducing agent lithium aluminium hydride (LiAlH₄) has been reported. nih.gov This suggests that the reduction of the 7-carbaldehyde should proceed readily under standard conditions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 6-methoxyquinoline-7-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, the synthesis of the related 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has been documented, indicating the feasibility of oxidizing the quinoline (B57606) system. bldpharm.com Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Role as a Versatile Synthetic Building Block and Precursor

The reactivity of the aldehyde group, coupled with the inherent chemical properties of the quinoline scaffold, makes this compound a valuable starting material for the construction of more complex heterocyclic structures.

Construction of Fused Heterocyclic Systems (e.g., Pyrazoloquinolines)

This compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazoloquinolines. These compounds are of interest due to their potential biological activities. nih.govpurdue.edu The synthesis of pyrazolo[4,3-g]quinolines could potentially be achieved through a multi-step sequence starting with the Knoevenagel condensation of this compound with an active methylene compound, followed by cyclization with a hydrazine (B178648) derivative.

Alternatively, a one-pot, multi-component reaction approach could be employed. For example, the reaction of an aldehyde, an aminopyrazole, and a C-H acid in the presence of a suitable catalyst can lead to the formation of pyrazolo[3,4-b]quinolines. mdpi.com While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies for pyrazoloquinoline synthesis suggest its potential as a key building block in this area. nih.govpurdue.edumdpi.com

Synthesis of Quinoline-Derived Hybrid Molecules (e.g., Tetrazole Hybrids)

The aldehyde functional group at the C-7 position of this compound is a versatile handle for the synthesis of complex molecular architectures. A significant application is in the construction of hybrid molecules, where the quinoline core is covalently linked to another heterocyclic system, such as a tetrazole, to create a single compound with potentially synergistic or novel properties.

The primary synthetic route to these hybrids involves the formation of a Schiff base. This reaction sees the carbonyl carbon of the aldehyde group on the quinoline ring undergo nucleophilic attack by the primary amine of an amino-functionalized tetrazole. The subsequent dehydration reaction results in the formation of an imine (or azomethine) linkage (-C=N-), which connects the two heterocyclic moieties.

This synthetic strategy is valued for its efficiency and is often carried out under mild ambient conditions. The resulting quinoline-tetrazole Schiff base hybrids are a class of compounds being explored for various applications, leveraging the combined structural features of both the quinoline and tetrazole rings. nih.gov

Table 1: General Scheme for Quinoline-Tetrazole Hybrid Synthesis

Reactant 1Reactant 2Resulting LinkageHybrid Molecule Type
This compoundAmine-substituted TetrazoleImine (-CH=N-)Quinoline-Tetrazole Schiff Base

Precursor for Advanced Organic Materials and Functional Molecules (e.g., Fluorophores)

The quinoline scaffold is a foundational structure in the development of advanced functional materials, partly due to its inherent photophysical properties. nih.gov The parent compound of this family, quinine, was one of the first small molecules identified as a fluorophore. nih.gov Modern research leverages the synthetic versatility of quinoline derivatives to create sophisticated functional molecules.

This compound serves as a valuable precursor for such materials, particularly fluorescent probes. The 6-methoxyquinoline (B18371) core is a known building block for fluorescent sensors, including those designed for the detection of zinc and chlorine ions. nbinno.comsigmaaldrich.com The reactivity of the carbaldehyde group is key to its utility. For instance, quinoline aldehydes can act as fluorogenic derivatizing reagents. nih.gov In a well-established reaction, the aldehyde group can react with primary amines in the presence of a nucleophile like cyanide to form highly fluorescent and stable isoindole derivatives. nih.gov This demonstrates a pathway where the non-fluorescent or weakly fluorescent aldehyde is converted into a strongly fluorescent product upon reaction with a target analyte, a hallmark of a functional fluorogenic probe. nih.gov

The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group on the quinoline ring creates a polarized electronic system, which is a common design feature in "push-pull" fluorophores, further enhancing its potential as a precursor for advanced optical materials. nih.gov

Table 2: Applications as a Precursor Molecule

Precursor MoleculeTarget Functional MoleculeKey ReactionPotential Application
This compoundFluorescent Ion SensorDerivatization/CoordinationDetection of specific ions (e.g., Zn²⁺) nbinno.comsigmaaldrich.com
This compoundFluorogenic LabelIsoindole formationHigh-sensitivity analysis of primary amines nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring System

The reactivity of the this compound ring system towards substitution reactions is dictated by the electronic interplay of the heterocyclic nitrogen atom and the substituents on the benzo portion of the fused ring. The methoxy group at C-6 and the carbaldehyde group at C-7 exert opposing electronic effects, directing incoming reagents to specific positions.

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) is governed by the presence of activating and deactivating groups on the aromatic ring. nih.gov

Activating Group: The methoxy (-OCH₃) group at the C-6 position is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. nih.gov As an ortho-, para-director, it preferentially directs incoming electrophiles to the C-5 and C-7 positions. nih.gov

Deactivating Group: The carbaldehyde (-CHO) group at C-7 is a moderate electron-withdrawing group. It deactivates the ring towards electrophilic attack.

Nucleophilic Substitution:

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. nih.gov

Activating Group: The carbaldehyde group at C-7, along with the inherent electron-withdrawing nature of the quinoline nitrogen, significantly lowers the electron density of the ring system. This makes the ring susceptible to attack by strong nucleophiles. nih.gov Electron-withdrawing substituents activate the ring for nucleophilic substitution, particularly at positions ortho and para to them, by stabilizing the negatively charged intermediate (a Meisenheimer complex). nih.gov

Potential Sites: In this compound, the aldehyde at C-7 would most strongly activate the C-8 position (ortho) for nucleophilic attack, assuming a suitable leaving group is present at that position. The presence of the electron-donating methoxy group at C-6 would somewhat counteract this activation, making nucleophilic substitution on this specific molecule challenging without a pre-existing leaving group at an activated position. However, the principle remains that the aldehyde group fundamentally changes the ring's reactivity from electrophilic-favoring to nucleophilic-susceptible under the right conditions. researchgate.netacs.org

Spectroscopic and Structural Elucidation of 6 Methoxyquinoline 7 Carbaldehyde

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

While general principles of these techniques are well-established, their application to 6-Methoxyquinoline-7-carbaldehyde has not been documented in the searched literature. The structural characterization of a novel or sparsely studied compound relies heavily on the primary acquisition and interpretation of such spectral data. Without access to these foundational experimental results, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be necessary to generate the data required to fulfill the user's request.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In the analysis of quinoline (B57606) derivatives, ESI-MS provides crucial information for confirming the identity of synthesized compounds. For a related compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde, ESI-MS has been utilized to characterize the synthesized ligands and their metal complexes. researchgate.net

While specific ESI-MS data for this compound is not detailed in the provided search results, the molecular weight of the related compound 6-methoxyquinoline (B18371) is 159.18 g/mol . nih.gov The addition of a carbaldehyde group would increase this mass. For instance, 6-methoxyquinoline-4-carboxaldehyde has a molecular weight of 187.19 g/mol . nih.govsigmaaldrich.com In a typical ESI-MS experiment in positive ion mode, one would expect to observe the protonated molecule, [M+H]+.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ Ion (m/z)
6-MethoxyquinolineC10H9NO159.18160.08
6-Methoxyquinoline-4-carboxaldehydeC11H9NO2187.19188.07
This compound C11H9NO2 187.19 188.07

This table is generated based on the data for related compounds and theoretical calculations for the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For an aldehyde like this compound, specific stretching vibrations are expected.

The key characteristic peaks for this compound would include:

C-H stretch of the aldehyde group (O=C-H): This typically appears as a weak to medium band in the region of 2830-2695 cm⁻¹. Often, a distinct shoulder peak is observed around 2720 cm⁻¹. vscht.cz

Carbonyl (C=O) stretch: A strong absorption band is expected for the carbonyl group of the aldehyde. For α,β-unsaturated aldehydes, this band is typically found in the 1685-1666 cm⁻¹ region due to conjugation. vscht.cz

Aromatic C=C and C=N stretches: The quinoline ring system will exhibit several bands in the 1600-1450 cm⁻¹ region.

C-O-C stretch of the methoxy (B1213986) group: A strong band corresponding to the ether linkage is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H stretches: These appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretches: The C-H bonds of the methoxy group will show stretching vibrations just below 3000 cm⁻¹.

Experimental and theoretical studies on the related quinoline-7-carboxaldehyde have provided detailed assignments of its vibrational spectra, which can serve as a valuable reference for interpreting the spectrum of its 6-methoxy derivative. researchgate.netnih.gov

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aldehyde C-H Stretch2830-2695
Carbonyl (C=O) Stretch (Conjugated)1685-1666
Aromatic C=C and C=N Stretches1600-1450
Asymmetric C-O-C Stretch1275-1200
Symmetric C-O-C Stretch1075-1020
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000

This table presents typical IR absorption ranges for the functional groups present in this compound. vscht.cz

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated system. For aromatic compounds like this compound, π → π* and n → π* transitions are expected.

The UV-Vis spectrum of the parent compound, 6-methoxyquinoline, has been recorded. nist.gov The introduction of a carbaldehyde group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. ijprajournal.com Studies on quinoline-7-carboxaldehyde have involved detailed experimental and theoretical analysis of its UV-Vis spectrum, which can be a useful comparison. researchgate.netnih.gov The photochemical reactivity and fluorescence of related quinoline derivatives have also been investigated using UV spectrophotometry. researchgate.net

CompoundSolventλmax (nm)Type of Transition
Quinoline-7-carboxaldehydeNot specified200-400π → π, n → π
6-MethoxyquinolineNot specifiedData availableNot specified

This table provides a summary of available UV-Vis data for related compounds. researchgate.netnih.govnist.gov

X-ray Diffraction Studies for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, leading to an unambiguous structural elucidation.

While the specific crystal structure of this compound is not available in the provided search results, crystal structures of several related compounds have been determined, including:

2-Chloro-6-methoxyquinoline-3-carbaldehyde. researchgate.netnih.gov

7-Methoxy-2-phenylquinoline-3-carbaldehyde. nih.gov

2-Methoxyquinoline-3-carbaldehyde. researchgate.net

These studies demonstrate the feasibility of obtaining single crystals of quinoline carbaldehyde derivatives suitable for X-ray analysis. The general procedure involves synthesizing the compound, purifying it, and then growing single crystals, often by slow evaporation of a suitable solvent mixture. nih.gov

Analysis of Molecular Geometry, Planarity, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's geometry. For quinoline derivatives, key parameters include the planarity of the fused ring system and the orientation of the substituents.

In the case of 2-methoxyquinoline-3-carbaldehyde, the quinoline ring system is essentially planar, with the methoxy and aldehyde groups being nearly coplanar with the ring. researchgate.net The torsion angles C3—C2—O1—C11 and C2—C3—C12—O2 were reported as 173.6(1)° and 178.5(2)°, respectively, indicating this coplanarity. researchgate.net Similarly, for 2-chloro-6-methoxyquinoline-3-carbaldehyde, the quinoline fused-ring system is planar, with the formyl group slightly bent out of this plane. researchgate.net

For this compound, it is expected that the quinoline ring system will also be largely planar. The torsion angles involving the methoxy and carbaldehyde groups relative to the quinoline ring would be of particular interest to define their spatial orientation.

CompoundKey Geometric FeaturesTorsion Angles (°)
2-Methoxyquinoline-3-carbaldehydeQuinoline ring is essentially planar; methoxy and aldehyde groups are nearly coplanar.C3—C2—O1—C11: 173.6 (1), C2—C3—C12—O2: 178.5 (2)
2-Chloro-6-methoxyquinoline-3-carbaldehydeQuinoline fused-ring system is planar; formyl group is slightly bent out of this plane.C—C—C—O: -2.4 (3) and 175.9 (2)

This table summarizes key geometric findings for related crystal structures. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like DFT and TD-DFT are central to these investigations, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of key parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of a molecule. These calculations are typically performed to find the lowest energy conformation of the molecule.

Studies on similar quinoline derivatives, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, have utilized DFT with specific functionals and basis sets to achieve good agreement between calculated and experimental geometries. nih.gov For instance, the B3LYP functional combined with a 6-311G* basis set has been shown to be effective in these types of analyses. nih.gov However, specific DFT data for the optimized geometry of this compound remains to be published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is particularly useful for predicting electronic absorption spectra, which are crucial for understanding a molecule's interaction with light. TD-DFT calculations can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*).

For related compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been performed to analyze their electronic transitions and have successfully correlated calculated excitation energies with experimental observations. dergipark.org.trdergipark.org.tr Such studies are vital for designing molecules with specific photophysical properties, yet a similar analysis for this compound is not available in the current body of scientific literature.

Selection of Appropriate Basis Sets and Computational Levels

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, CAM-B3LYP) approximates the exchange-correlation energy, while the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate combination is crucial for obtaining reliable results that correlate well with experimental data. Research on various quinoline derivatives has demonstrated the use of different levels of theory to suit the specific properties being investigated. nih.govdergipark.org.trdergipark.org.trrsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides several descriptors to quantify and predict this reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The spatial distribution and energies of these orbitals provide insights into the reactive sites of a molecule. FMO analysis is a standard component of computational studies on quinoline derivatives, helping to elucidate their reaction mechanisms and electronic properties. rsc.org

Energy Gap Calculations and Their Significance

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies that the molecule is more reactive and can be easily polarized. The HOMO-LUMO gap is also related to the molecule's electronic conductivity and optical properties. For various quinoline compounds, this energy gap has been calculated to predict their reactivity and potential applications. dergipark.org.trdergipark.org.trrsc.org

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. youtube.com These maps illustrate the electrostatic potential energy on the surface of a molecule, providing insights into its charge-related properties and how it might interact with other molecules. youtube.comavogadro.cc The ESP map is generated by calculating the electrostatic potential energy at a set distance from the molecule's nuclei and mapping this data onto an electron density model. youtube.com

The resulting ESP map uses a color spectrum to represent different regions of charge. Typically, red indicates regions of negative electrostatic potential, which are electron-rich and favorable for interaction with a positive test charge (electrophiles). researchgate.net Conversely, blue signifies areas of positive electrostatic potential, which are electron-poor and represent favorable sites for interaction with nucleophiles. avogadro.ccresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the ESP map would reveal specific charge distribution patterns critical for predicting its reactivity.

Negative Potential (Electron-Rich) Regions: The most electron-rich areas, depicted in red, would be concentrated around the oxygen atom of the carbonyl group (C=O) in the carbaldehyde function and the oxygen of the methoxy group (-OCH₃). The nitrogen atom within the quinoline ring also contributes to a region of negative potential due to its lone pair of electrons. These sites are the most likely points for electrophilic attack.

Positive Potential (Electron-Poor) Regions: Regions of positive potential, shown in blue, would be located around the hydrogen atoms, particularly the hydrogen of the aldehyde group (-CHO). The protons on the aromatic quinoline ring would also exhibit a degree of positive potential.

Reactivity Insights: The ESP map provides a visual guide to the molecule's chemical behavior. For instance, the electron-rich oxygen of the aldehyde group is a primary site for protonation or coordination to a Lewis acid. The map helps in understanding and optimizing electrostatic interactions, which is particularly valuable in fields like drug design for predicting how a ligand might bind to a protein's active site. ucsb.edu

Table 1: Interpretation of Electrostatic Potential (ESP) Map Color Codes

ColorPotentialCharge CharacteristicPredicted Interaction
RedMost NegativeElectron-RichFavorable for electrophiles
BlueMost PositiveElectron-PoorFavorable for nucleophiles
GreenNeutral / ZeroBalancedLess reactive site
Yellow/OrangeIntermediate NegativeModerately Electron-RichPotential electrophilic interaction

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) is a computational simulation method used to study the physical movements of atoms and molecules over time. scienceopen.com For a molecule like this compound, MD simulations provide critical insights into its structural flexibility, conformational preferences, and stability. scienceopen.com Macromolecular structures are not rigid; their flexibility and the collective motion of their atoms determine many of their biological and chemical properties. scienceopen.com

The conformational landscape of this compound is primarily dictated by the rotation around specific single bonds. The quinoline ring system itself is largely planar and rigid. researchgate.net However, the substituent groups—the methoxy and carbaldehyde groups—can rotate, leading to different spatial arrangements (conformers).

Key rotational dynamics that would be investigated include:

C6-O Bond: Rotation around the bond connecting the methoxy group's oxygen to the quinoline ring (C6). This determines the orientation of the methyl group relative to the plane of the ring.

C7-C Bond: Rotation around the bond linking the carbaldehyde group to the quinoline ring (C7). This rotation positions the aldehyde's carbonyl oxygen and hydrogen atom relative to the ring and the adjacent methoxy group.

Conformational analysis, often performed using quantum chemical molecular dynamics simulations, can identify the most stable conformers by calculating their potential energies. semanticscholar.org The analysis reveals which spatial arrangements are energetically favorable and thus more likely to exist under given conditions. For instance, steric hindrance between the aldehyde group at position 7 and a bulky group at position 8 could be studied, or potential intramolecular hydrogen bonding could be assessed if applicable in related structures. semanticscholar.org This information is vital for understanding how the molecule fits into a receptor site or interacts with other molecules. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionSignificance
C5-C6-O-CH₃Defines the orientation of the methoxy group.Affects steric interactions and solvent accessibility.
C6-C7-C=ODefines the orientation of the carbaldehyde group.Influences reactivity and potential for intramolecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed step-by-step pathways of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can model the entire reaction coordinate, from reactants to products, including the high-energy transition states that connect them. rsc.org This allows for a quantitative understanding of reaction feasibility, kinetics, and selectivity.

For reactions involving this compound, computational studies can:

Identify Transition States: Locate the precise geometric structure of the transition state for each step of a proposed mechanism.

Calculate Activation Energies: Determine the energy barrier (activation energy) that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For example, in the synthesis of quinoline derivatives, such as through a Doebner reaction, computational modeling could be applied. nih.gov A Doebner reaction involves the condensation of an aniline (B41778) (like p-anisidine), an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and pyruvic acid), and a subsequent cyclization. nih.gov A computational study could model each step: the initial nucleophilic attack, the dehydration, the electrophilic cyclization, and the final aromatization, calculating the energy of all intermediates and transition states to pinpoint the rate-determining step and rationalize the observed product distribution.

Table 3: Typical Outputs from a Computational Reaction Mechanism Study

ParameterDescriptionUtility
E_reactant Energy of the starting materials.Establishes the baseline energy for the reaction profile.
E_TS Energy of the transition state.Used to calculate the activation energy (E_a = E_TS - E_reactant).
E_product Energy of the final products.Determines the overall thermodynamics of the reaction (ΔE = E_product - E_reactant).
Imaginary Frequency A vibrational mode with a negative frequency.Confirms a calculated structure is a true transition state.

In Silico Synthesis Design and Retrosynthetic Analysis

In silico synthesis design involves using computer algorithms to plan the synthesis of a target molecule. A core component of this is retrosynthetic analysis, a strategy where the target molecule is conceptually broken down into simpler, commercially available precursors through a series of "disconnections."

For this compound, a retrosynthetic analysis would identify key bonds that can be disconnected based on known and reliable chemical reactions.

Disconnection of the Aldehyde Group: The carbaldehyde functional group is a prime candidate for a Functional Group Interconversion (FGI). The aldehyde could be formed from the oxidation of a primary alcohol (-CH₂OH). This alcohol, in turn, could be derived from the reduction of a carboxylic acid (-COOH) or an ester (-COOR).

Retron: R-CHO

Synthetic Equivalent: R-CH₂OH (via oxidation) or R-COOH (via reduction then oxidation).

Disconnection of the Quinoline Ring: The quinoline core itself can be disconnected using strategies based on well-known named reactions for quinoline synthesis. The Doebner reaction provides a powerful retrosynthetic pathway. nih.gov This approach disconnects the quinoline ring into three components: an aniline, an aromatic aldehyde, and pyruvic acid.

Retron: 6-Methoxyquinoline core

Synthetic Equivalents: p-Anisidine (B42471) (provides the benzene (B151609) ring portion and N1), an appropriate aldehyde, and pyruvic acid.

By combining these steps, a computational program could propose a complete synthetic route starting from simple precursors. This in silico approach allows chemists to explore multiple synthetic possibilities, evaluate their feasibility, and identify the most efficient pathway before commencing experimental work.

Table 4: Retrosynthetic Analysis of this compound

Retrosynthetic StepDisconnection / TransformationPrecursor(s)Forward Reaction
Step 1 Functional Group Interconversion (FGI)6-Methoxyquinoline-7-methanolOxidation
Step 2 C-C bond formation (Doebner Reaction)p-Anisidine, Pyruvic Acid, Aldehyde precursorCondensation/Cyclization

Conclusion

6-Methoxyquinoline-7-carbaldehyde, while a specific and perhaps less-studied member of the quinoline (B57606) family, holds significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of new medicinal agents. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures with tailored properties. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its chemical and therapeutic potential.

Future Research Directions and Perspectives

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future objective is the development of novel synthetic methodologies for 6-Methoxyquinoline-7-carbaldehyde that align with the principles of green chemistry. researchgate.net The focus should be on improving efficiency, reducing environmental impact, and enhancing economic viability.

Key areas for research include:

Catalytic Approaches: Investigating the use of transition metal catalysts, such as copper or palladium, in nanoparticle form to facilitate C-H activation or cross-coupling reactions. Nanocatalytic processes have gained significant attention for their high efficiency and potential for recyclability. researchgate.net

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability.

Alternative Energy Sources: Exploring the use of microwave irradiation or sonochemistry to accelerate reaction rates and potentially enable new reaction pathways that are not accessible under conventional heating.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents.

Table 1: Comparison of Hypothetical Synthetic Methodologies

Parameter Traditional Method (e.g., Vilsmeier-Haack) Proposed Green Method (e.g., Catalytic C-H Formylation)
Solvent High-boiling point organic (e.g., DMF) Green solvent (e.g., water or ionic liquid)
Catalyst Stoichiometric reagents (e.g., POCl₃) Recyclable nanocatalyst
Energy Input Prolonged heating Microwave irradiation or room temperature
Atom Economy Moderate High
Environmental Impact High (waste generation) Low (minimal waste)

| Yield | Variable | Potentially >90% |

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The aldehyde functional group at the C7 position is a versatile handle for a wide array of chemical transformations, yet its full reactivity profile within the 6-methoxyquinoline (B18371) framework remains to be systematically explored. Future work should focus on using this aldehyde as a linchpin for creating diverse libraries of new quinoline derivatives. Such studies are crucial for discovering novel structure-activity relationships, similar to research on other quinoline series where derivatization led to enhanced biological properties. nih.gov

Potential derivatization strategies to investigate include:

Reductive Amination: To generate a variety of secondary and tertiary amines, which are common pharmacophores.

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce new carbon-carbon double bonds, extending the conjugation of the system and allowing for the synthesis of vinyl quinolines.

Condensation Reactions: With active methylene (B1212753) compounds (e.g., malononitrile (B47326), cyanoacetates) to form Knoevenagel condensation products, which are valuable intermediates.

Multicomponent Reactions: Employing the aldehyde in Ugi or Passerini reactions to rapidly build molecular complexity in a single synthetic step.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagents Resulting Functional Group Potential Application
Reductive Amination R-NH₂, NaBH₃CN Amine Pharmaceutical scaffolds
Wittig Reaction Ph₃P=CHR Alkene Materials science, probes
Knoevenagel Condensation CH₂(CN)₂, base α,β-Unsaturated nitrile Chemical intermediates

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To move beyond classical reaction monitoring (e.g., TLC, HPLC), the application of advanced in-situ spectroscopic techniques is essential for gaining a mechanistic understanding of reactions involving this compound. Real-time monitoring can reveal transient intermediates, determine reaction kinetics, and provide insights into the catalytic cycle, which is crucial for process optimization.

Future research should incorporate techniques such as:

ReactIR (In-situ FT-IR): To monitor the consumption of the aldehyde carbonyl group and the appearance of new functional groups in real-time.

In-situ NMR Spectroscopy: To identify and quantify reactants, intermediates, and products directly in the reaction mixture without the need for sampling and workup.

Raman Spectroscopy: Which is particularly useful for monitoring reactions in aqueous media or for studying catalytic surfaces during a reaction.

Table 3: In-Situ Techniques for Reaction Monitoring

Technique Information Gained Advantage
In-situ FT-IR Real-time functional group changes, reaction kinetics High sensitivity to polar functional groups (C=O, N-H)
In-situ NMR Structural elucidation of intermediates, quantification Provides detailed structural information

| Raman Spectroscopy | Vibrational modes of non-polar bonds, catalyst states | Complements FT-IR, excellent for aqueous systems |

Deeper Insight into Structure-Reactivity Relationships through Integrated Experimental and Computational Chemistry

A comprehensive understanding of this compound requires a synergistic approach that combines experimental findings with high-level computational modeling. While X-ray crystallography has been invaluable for determining the solid-state structure of related quinoline molecules researchgate.netresearchgate.net, this can be complemented by computational studies to understand its electronic structure and reactivity in solution.

Future research should focus on an integrated strategy:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate key properties such as ground-state geometry, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These calculations can predict the most likely sites for nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of derivatives and their interactions with solvents or biological macromolecules.

Correlation of Data: Systematically correlating computational predictions with experimental data. For example, calculated NMR chemical shifts can be compared with experimental spectra to confirm proposed structures, and predicted reaction barriers can be correlated with experimentally determined reaction rates. This integrated approach has been successfully used to understand the mechanism of action for other complex quinoline-based compounds. nih.gov

Table 4: Integrated Experimental and Computational Workflow

Computational Method Predicted Parameter Experimental Validation Insight Gained
DFT Molecular geometry, bond lengths/angles Single-crystal X-ray diffraction researchgate.netresearchgate.net Accurate structural model
TD-DFT UV-Vis absorption wavelengths UV-Vis spectroscopy Electronic transitions
DFT (GIAO method) NMR chemical shifts ¹H and ¹³C NMR spectroscopy Structural confirmation

| DFT (Transition State Search) | Reaction energy barriers | Kinetic studies (e.g., using in-situ IR) | Mechanistic pathway |

Q & A

Q. Optimization strategies :

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
  • Temperature control : Maintain 60–80°C during formylation to avoid side reactions like over-oxidation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Example comparison of methods :

MethodYield (%)Key ConditionsReference
Vilsmeier-Haack65–75POCl₃, DMF, 70°C
MnO₂ oxidation50–60Toluene reflux, 24h

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

  • NMR :
    • ¹H NMR : Identify methoxy singlet (~δ 3.9 ppm) and aldehyde proton (δ ~10 ppm). Coupling patterns confirm quinoline ring substitution .
    • ¹³C NMR : Aldehyde carbon appears at δ ~190 ppm; methoxy carbon at δ ~55 ppm .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 203.2) and fragmentation patterns .

Q. Data interpretation pitfalls :

  • Aldehyde oxidation : Detect impurities (e.g., carboxylic acid) via unexpected O-H stretches in IR .
  • Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) do not mask key peaks in NMR .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking :
    • Target selection : Prioritize enzymes with hydrophobic pockets (e.g., kinases) due to the compound’s planar aromatic structure .
    • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Molecular dynamics (MD) simulations :
    • Analyze stability of ligand-protein complexes over 50–100 ns trajectories .
    • Monitor hydrogen bonds between the aldehyde group and active-site residues (e.g., Lys or Ser) .

Validation : Cross-check computational results with experimental assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies .

Advanced: What strategies resolve contradictions between experimental and computational data for this compound?

Answer:

  • Data triangulation :
    • Combine XRD (for crystallographic validation) with DFT calculations to refine electronic structure models .
    • Use NMR chemical shift predictions (e.g., via ACD/Labs) to verify experimental spectra .
  • Error analysis :
    • Assess force field limitations in MD simulations (e.g., CHARMM vs. AMBER) .
    • Re-examine experimental conditions (e.g., solvent polarity affecting NMR shifts) .

Case example : If docking suggests strong binding but assays show weak activity, evaluate protonation states of the aldehyde group at physiological pH .

Basic: How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

Answer:

  • Aldehyde electrophilicity : Enhanced by electron-withdrawing methoxy group at position 6, increasing susceptibility to nucleophilic attack .
  • Resonance effects : Quinoline ring delocalizes electron density, stabilizing intermediates during reactions (e.g., imine formation) .

Q. Experimental validation :

  • Monitor reaction kinetics with varying nucleophiles (e.g., hydrazines vs. amines) using UV-Vis spectroscopy .

Advanced: How can structural analogs of this compound guide SAR studies for drug discovery?

Answer:

  • Analog design :

    • Replace methoxy with ethoxy (see 6-ethoxy-7-methoxy analog in ) to assess steric effects.
    • Modify aldehyde to carboxylate for improved solubility .
  • Activity cliffs :

    AnalogModificationBioactivity ChangeReference
    6-Ethoxy derivativeLarger alkoxy groupReduced kinase inhibition
    Carboxylic acid analogAldehyde → COOHIncreased solubility

Methodological insight : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett σ) with activity .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Argon atmosphere at –20°C to prevent aldehyde oxidation .
  • Handling : Use anhydrous conditions (glovebox) for reactions sensitive to moisture .

Q. Degradation indicators :

  • Yellow discoloration (oxidation to carboxylic acid) .
  • Loss of aldehyde proton signal in NMR .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular geometry?

Answer:

  • SHELX workflow :
    • Data collection : High-resolution (<1.0 Å) XRD for accurate electron density maps .
    • Refinement : Use SHELXL to model disorder (e.g., methoxy group rotation) and assign anisotropic displacement parameters .
  • Key parameters :
    • R-factor : Aim for <5% to confirm structure accuracy .
    • Torsion angles : Validate planarity of the quinoline ring .

Case study : SHELX refinement of a related carbaldehyde confirmed a 7° deviation from planarity due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.